molecular formula C8H7F3IN B15205307 3-Iodo-4-(trifluoromethyl)benzylamine

3-Iodo-4-(trifluoromethyl)benzylamine

Katalognummer: B15205307
Molekulargewicht: 301.05 g/mol
InChI-Schlüssel: XTGUITUXDBOFLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-4-(trifluoromethyl)benzylamine: is an organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and an amine group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(trifluoromethyl)benzylamine typically involves the iodination of 4-(trifluoromethyl)benzylamine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The iodine atom in 3-Iodo-4-(trifluoromethyl)benzylamine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form imines or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary or tertiary amines.

    Coupling Products: Biaryl or alkyne derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Iodo-4-(trifluoromethyl)benzylamine is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like hydrophobicity and thermal stability.

Wirkmechanismus

The mechanism of action of 3-Iodo-4-(trifluoromethyl)benzylamine depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, where it can modulate their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

    4-(Trifluoromethyl)benzylamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Fluoro-4-(trifluoromethyl)benzylamine: Contains a fluorine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.

    4-Iodo-3-(trifluoromethyl)benzylamine: The positions of the iodine and trifluoromethyl groups are reversed, which can influence its chemical behavior and applications.

Uniqueness: 3-Iodo-4-(trifluoromethyl)benzylamine is unique due to the presence of both an iodine atom and a trifluoromethyl group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound in various chemical transformations and applications.

Eigenschaften

Molekularformel

C8H7F3IN

Molekulargewicht

301.05 g/mol

IUPAC-Name

[3-iodo-4-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H7F3IN/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3H,4,13H2

InChI-Schlüssel

XTGUITUXDBOFLZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CN)I)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.